Octane-1,3,5,7-Tetracarboxylic Acid

Description

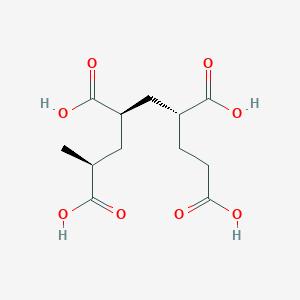

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H18O8 |

|---|---|

Molecular Weight |

290.27 g/mol |

IUPAC Name |

(3R,5R,7S)-octane-1,3,5,7-tetracarboxylic acid |

InChI |

InChI=1S/C12H18O8/c1-6(10(15)16)4-8(12(19)20)5-7(11(17)18)2-3-9(13)14/h6-8H,2-5H2,1H3,(H,13,14)(H,15,16)(H,17,18)(H,19,20)/t6-,7+,8+/m0/s1 |

InChI Key |

UEYGDIASMOPQFG-XLPZGREQSA-N |

Isomeric SMILES |

C[C@@H](C[C@H](C[C@@H](CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Canonical SMILES |

CC(CC(CC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O |

Origin of Product |

United States |

Stereochemical Isomerism and Systematic Characterization of Octane 1,3,5,7 Tetracarboxylic Acid

Elucidation of Chiral Centers and Diastereomeric Forms

The systematic IUPAC name for the most plausible structure corresponding to the molecular formula is 2,4,6-tricarboxy-nonanedioic acid, though it is commonly referred to as octane-1,3,5,7-tetracarboxylic acid in various databases. This structure possesses three chiral centers, which are carbon atoms bonded to four different substituent groups. These chiral centers are located at positions 2, 4, and 6 of the main carbon chain.

The presence of three distinct chiral centers means that the number of possible stereoisomers can be calculated using the 2^n formula, where 'n' is the number of chiral centers. In this case, there are 2³ = 8 possible stereoisomers. These eight stereoisomers exist as four pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images of each other.

The absolute configuration of each chiral center can be designated as either (R) or (S) based on the Cahn-Ingold-Prelog priority rules. This gives rise to the eight distinct stereoisomers, as detailed in the table below.

| Stereoisomer | Configuration at C-2 | Configuration at C-4 | Configuration at C-6 | Relationship |

| 1 | R | R | R | Enantiomer of 2 |

| 2 | S | S | S | Enantiomer of 1 |

| 3 | R | R | S | Enantiomer of 4 |

| 4 | S | S | R | Enantiomer of 3 |

| 5 | R | S | R | Enantiomer of 6 |

| 6 | S | R | S | Enantiomer of 5 |

| 7 | R | S | S | Enantiomer of 8 |

| 8 | S | R | R | Enantiomer of 7 |

Each of these stereoisomers is a unique molecule with a distinct spatial arrangement of its four carboxylic acid groups. For instance, isomer 1 ((2R, 4R, 6R)) and isomer 2 ((2S, 4S, 6S)) are enantiomers. Isomer 3 ((2R, 4R, 6S)) is a diastereomer of isomer 1 and isomer 2. The specific stereoisomer, (1S,3R,5R)-1-methylheptane-1,3,5,7-tetracarboxylic acid, listed in the PubChem database corresponds to one of these possible configurations, highlighting the real-world existence and importance of specific stereoisomers of this compound. nih.gov

Impact of Stereochemistry on Molecular Conformation and Biological Recognition

The specific three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its physical, chemical, and biological properties. For a flexible molecule like this compound, the different combinations of (R) and (S) configurations at the three chiral centers dictate the preferred conformations the molecule can adopt.

The spatial orientation of the four carboxyl groups is highly dependent on the stereochemistry. These groups, being capable of forming hydrogen bonds and ionic interactions, are key to how the molecule interacts with its environment, including other molecules such as biological receptors or enzyme active sites. Different diastereomers will present a different spatial pattern of these functional groups, leading to significant variations in their interaction profiles.

The principle that stereochemistry governs biological activity is well-established in pharmacology and biochemistry. The precise fit of a molecule into the binding site of a protein, often described by the "lock and key" or "induced fit" models, is highly stereospecific. Even subtle differences in the 3D structure between diastereomers can lead to dramatic differences in biological recognition and subsequent activity. For a molecule to be biologically active, it must adopt a conformation that is complementary to its biological target.

The existence of a specific isomer of this compound within the Protein Data Bank (PDB ID: 2v77) as a ligand bound to human carboxypeptidase A1 provides strong evidence for its biological recognition. ebi.ac.ukpdbj.orgwikidata.org This demonstrates that a specific stereoisomer of this tetracarboxylic acid can indeed bind to a biological macromolecule with high specificity. The other seven stereoisomers would likely exhibit different binding affinities for this enzyme, ranging from weaker binding to no binding at all, due to their different spatial arrangements of the carboxylic acid groups. This underscores the critical role of stereochemistry in the molecular recognition and potential biological function of this compound.

Computational Methodologies in the Investigation of Octane 1,3,5,7 Tetracarboxylic Acid Interactions

Principles and Application of Molecular Docking in Ligand-Target Binding Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. youtube.com This method is instrumental in rational drug design and understanding the fundamental biochemical processes. The process involves predicting the binding mode and affinity of a ligand, such as an isomer of octane-1,3,5,7-tetracarboxylic acid, to the active site of a target protein. youtube.com

The principles of molecular docking are rooted in the concepts of molecular mechanics, which use scoring functions to estimate the binding energy of the ligand-target complex. These scoring functions consider various non-covalent interactions, including electrostatic interactions, van der Waals forces, and hydrogen bonding. The goal is to find the ligand conformation and orientation (the "pose") with the lowest energy score, which corresponds to the most stable binding mode.

Predictive Modeling of Enzyme Substrate Affinity for this compound Isomers

The structural complexity of this compound, which includes multiple chiral centers, results in a number of stereoisomers. Each isomer can exhibit different binding affinities and specificities towards an enzyme's active site. Predictive modeling, powered by molecular docking simulations, can be used to forecast these differences.

By creating a three-dimensional model of a target enzyme, researchers can systematically dock each isomer of this compound into the active site. The resulting binding energies can be used to predict the substrate affinity for each isomer. For instance, a hypothetical docking study of the (1S,3R,5R,7S) and (1R,3S,5S,7R) isomers against a putative enzyme target could yield the following illustrative data:

| Isomer of this compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| (1S,3R,5R,7S) | -8.5 | Arg122, Lys34, Ser101 |

| (1R,3S,5S,7R) | -6.2 | Arg122, Gly100 |

This predictive data allows for the prioritization of specific isomers for further experimental validation, saving significant time and resources in the laboratory.

In Silico Screening and Evaluation Techniques for Biochemical Systems

In silico screening, or virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This methodology can be applied to evaluate the potential interactions of this compound and its derivatives within various biochemical systems.

The process begins with the generation of a 3D model of the target protein. Then, a library of compounds, which could include various derivatives of this compound, is docked against the target's binding site. The compounds are then ranked based on their predicted binding affinities or other scoring metrics. This allows for the rapid identification of potential lead compounds for further development.

Evaluation techniques for these biochemical systems often involve a hierarchical approach. High-throughput virtual screening can be used to quickly screen millions of compounds, followed by more accurate but computationally intensive methods, such as molecular dynamics simulations, for the most promising candidates.

Advanced Computational Approaches for Elucidating Binding Modes and Specificity

Beyond standard molecular docking, advanced computational approaches provide deeper insights into the binding modes and specificity of ligands. These methods can account for protein flexibility, the presence of water molecules, and more accurate calculations of binding free energies.

One such technique is Molecular Dynamics (MD) simulation . MD simulations model the movement of atoms and molecules over time, providing a dynamic view of the ligand-target interaction. This can reveal conformational changes in the protein upon ligand binding and provide a more accurate estimation of the binding affinity.

Another advanced approach is the use of Quantum Mechanics/Molecular Mechanics (QM/MM) methods. These hybrid techniques treat the region of the system where the chemical reaction or key interactions occur with high-level quantum mechanics, while the rest of the system is treated with more efficient molecular mechanics. This is particularly useful for studying enzyme-catalyzed reactions where bond breaking and formation are involved.

The application of these advanced methods to the study of this compound could provide a detailed understanding of its interaction with target enzymes, including the precise orientation of its carboxyl groups and the nature of the chemical bonds formed. The following table illustrates hypothetical data that could be generated from such advanced computational studies:

| Computational Method | Parameter Calculated | Value for this compound |

| Molecular Dynamics | RMSF of Ligand in Binding Pocket | 0.8 Å |

| QM/MM | Activation Energy for Enzyme-Catalyzed Reaction | 15 kcal/mol |

These advanced computational approaches, while resource-intensive, are invaluable for obtaining a comprehensive understanding of the molecular interactions of complex molecules like this compound, guiding further experimental research and potential therapeutic applications.

Biochemical Functionality and Protein Interactions of Octane 1,3,5,7 Tetracarboxylic Acid

Role as an Enzyme Substrate and Mechanistic Probe in Enzymatic Systems

The utility of octane-1,3,5,7-tetracarboxylic acid as a tool to investigate enzyme mechanisms has been explored, primarily with metalloproteases. Its structure allows it to interact with the active sites of these enzymes, providing insights into their function.

Currently, there is no publicly available scientific literature or data that documents the investigation of this compound as a substrate or mechanistic probe for alpha-glucosidase or other related glycosidases.

This compound has been identified as an interacting molecule with human Carboxypeptidase A1 (hCPA1), a well-studied zinc-containing metalloenzyme. nih.gov Carboxypeptidases are proteases that cleave peptide bonds at the C-terminal end of a protein or peptide. wikipedia.org The interaction of this compound with hCPA1 serves as a model for understanding how certain molecules can bind to the active site of such proteases. nih.gov

Carboxypeptidase A1's active site contains a zinc ion (Zn²⁺) that is crucial for its catalytic activity. nih.govwikipedia.org This zinc ion acts as a Lewis acid, polarizing the carbonyl group of the scissile peptide bond and stabilizing the tetrahedral intermediate formed during hydrolysis. wikipedia.orgebi.ac.uk Molecules that can coordinate with this zinc ion can act as inhibitors or probes of the enzyme's mechanism. The multiple carboxyl groups of this compound are capable of interacting with the positively charged zinc ion and other residues in the active site of metalloproteases.

The interaction between this compound and Carboxypeptidase A1 has been studied in the context of understanding the binding of inhibitors to this class of enzymes. nih.gov While detailed kinetic data on the inhibition of Carboxypeptidase A1 by this specific tetracarboxylic acid is not extensively published, the structural data from its complex with the enzyme provides significant mechanistic insights.

Structural Characterization of Protein-Ligand Complexes via X-ray Crystallography

The three-dimensional structure of human Carboxypeptidase A1 in complex with this compound has been determined by X-ray crystallography, providing a detailed view of the interactions at the atomic level. nih.gov This structural information is available in the Protein Data Bank (PDB) under the accession code 2V77 . nih.gov

The crystal structure reveals that this compound binds within the active site of hCPA1. The molecule is positioned in a way that its carboxyl groups can interact with key components of the enzyme's active site, most notably the catalytic zinc ion. This direct interaction confirms the potential for this compound to act as a modulator of the enzyme's activity.

The binding of this compound to the active site of hCPA1 provides a static picture that helps to understand the initial binding events of substrates and inhibitors. The coordination with the zinc ion is a key feature, highlighting the importance of the metal ion in ligand recognition and binding in this family of metalloproteases. The analysis of the protein-ligand contacts in the 2V77 structure offers valuable information for the rational design of more specific and potent inhibitors of Carboxypeptidase A1 and other related metalloproteases. nih.gov

Future Research Directions and Translational Perspectives for Octane 1,3,5,7 Tetracarboxylic Acid

Rational Design of Bioactive Agents Based on Identified Molecular Interactions

Currently, there is a significant deficit of published research on the specific molecular interactions of octane-1,3,5,7-tetracarboxylic acid with biological targets. The rational design of bioactive agents hinges on a detailed understanding of these interactions, which remains an unexplored area for this particular compound.

Future research should prioritize the identification of binding partners for this compound. Techniques such as affinity chromatography, yeast two-hybrid screening, and computational docking simulations could be employed to screen for potential protein targets. Once identified, the precise nature of these interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects, would need to be characterized using methods like X-ray crystallography or NMR spectroscopy. This foundational knowledge would be the first step toward designing novel therapeutic agents based on the this compound scaffold.

Expansion of Computational Frameworks for Predicting Novel Biochemical Roles

The application of computational frameworks to predict the biochemical roles of this compound is another promising, yet currently undeveloped, avenue of research. Public databases such as PubChem and DrugBank provide basic computed properties for the compound, but in-depth computational studies are absent from the scientific literature. nih.govdrugbank.com

Future efforts could involve the use of quantitative structure-activity relationship (QSAR) models and molecular dynamics simulations to predict potential biological activities and metabolic pathways involving this compound. By comparing its structural and physicochemical properties with those of known bioactive molecules, it may be possible to generate hypotheses about its function that can then be tested experimentally. The development of specific computational models for this and related aliphatic polycarboxylic acids could accelerate the discovery of their biochemical significance.

Exploration of Stereoisomer-Specific Biological Activities and Their Biomedical Implications

This compound possesses multiple chiral centers, meaning it can exist in various stereoisomeric forms. wikidata.org The differential biological activities of stereoisomers are a well-established principle in pharmacology and molecular biology. However, there is currently no available research that explores the specific biological activities of the different stereoisomers of this compound.

A critical area for future research will be the synthesis and purification of the individual stereoisomers of this compound. Once isolated, each stereoisomer should be screened for distinct biological effects. This could reveal, for instance, that one stereoisomer is a potent enzyme inhibitor while another is inactive, or that different stereoisomers interact with entirely different biological targets. Uncovering such stereoisomer-specific activities would be crucial for understanding the compound's potential biomedical implications and for the development of stereochemically pure therapeutic agents.

Q & A

Q. How can computational modeling predict the inhibitory potential of this compound in enzyme systems?

- Methodology : Molecular docking studies (e.g., using CHARMm force fields) assess binding affinities to target enzymes. For example, the compound was removed from the α-glucosidase crystal structure (PDB: 3WY1) to prepare apoprotein models for docking. Free energy calculations (e.g., ΔG binding) and MD simulations validate stability. Contradictory IC50 values (e.g., 68.77 µM in SARS-CoV-2 assays) must be contextualized with control compounds (e.g., N-Desmethyl-4-hydroxy tamoxifen: 72.69 µM) .

Q. What strategies resolve contradictions in crystallographic data for polymorphic forms of this compound?

- Methodology : Combine experimental SC-XRD with computational crystal structure prediction (CSP) tools. For adamantane analogs, discrepancies between simulated and experimental PXRD patterns are resolved by refining unit cell parameters and symmetry operations. High-throughput screening against known databases (e.g., CCDC) identifies mismatches, prompting re-evaluation of crystallization conditions or space group assignments .

Q. How do multi-target biochemical assays validate the specificity of this compound?

- Methodology : Parallel screening against off-target enzymes (e.g., Carboxypeptidase A1, IC50 = 68.77 µM) ensures specificity. Data normalization to reference inhibitors (e.g., Bempedoic acid, IC50 = 71.39 µM) and statistical analysis (e.g., Z-scores) minimize false positives. Dose-response curves and Hill coefficients further quantify efficacy .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.